molecular formula C9H11ClO B2439047 1-(4-Chlorophenyl)propan-2-ol CAS No. 702-10-3

1-(4-Chlorophenyl)propan-2-ol

Cat. No. B2439047
CAS RN: 702-10-3
M. Wt: 170.64
InChI Key: NIMKQJOVJKIOPX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)propan-2-ol, also known as chlorphenesin, is a chemical compound that has been widely used in the pharmaceutical industry for its muscle relaxant properties. It is a white crystalline powder that is soluble in water and alcohol. Chlorphenesin has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Anticonvulsive and Cholinolytic Activities

1-(4-Chlorophenyl)propan-2-ol and its derivatives have been explored for their potential in anticonvulsive and cholinolytic activities. A study by Papoyan et al. (2011) synthesized compounds related to 1-(4-Chlorophenyl)propan-2-ol and found pronounced anticonvulsive activity and some peripheral n-cholinolytic activities, although no antibacterial activity was observed in these compounds (Papoyan et al., 2011).

Antifungal Properties

The antifungal properties of 1-(4-Chlorophenyl)propan-2-ol derivatives have been investigated, particularly against Candida strains. Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives including 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol and evaluated their antifungal activity in vitro. The study highlighted the potential of these compounds in combating fungal infections (Lima-Neto et al., 2012).

Spectroscopic Characterization

The compound has been studied for its spectroscopic characteristics. Kuś et al. (2016) conducted a comprehensive chemical characterization of N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, a derivative of 1-(4-Chlorophenyl)propan-2-ol, utilizing techniques like NMR, IR spectroscopy, and X-ray crystallography. These studies are crucial for understanding the physical and chemical properties of these compounds (Kuś et al., 2016).

Role in Polymerization Processes

Research by Rosspeintner et al. (2009) on 1,5-diphenylpenta-1,4-diyn-3-one (DPD) demonstrates the role of compounds like propan-2-ol in radical polymerizations. The study showed that propan-2-ol can act as an efficient hydrogen donor in these processes, highlighting its importance in polymer chemistry (Rosspeintner et al., 2009).

properties

IUPAC Name

1-(4-chlorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMKQJOVJKIOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)propan-2-ol

Synthesis routes and methods

Procedure details

General Procedure FF: To a THF (5 mL) solution of 1.0 M of 4-chlorophenylmagnesium bromide in Et2O (10.0 mL) was added a solution of propylene oxide (0.87 g, 15 mmol) in THF (5 mL) at −78° C. under nitrogen and stirred. The mixture was slowly warmed to rt. The mixture was quenched with sat. aq NH4Cl (10 mL) and then extracted with EtOAc (50 mL). The organic phase was washed with brine (10 mL) and dried over anhydrous sodium sulfate. The crude material was purified by silica gel chromatography using Hexane/EtOAc (80:20) as eluent to give the desired product as a colorless oil. 1H NMR (CDCl3, 400 MHz): δ=1.23-1.26 (m, 3H), 1.44 (d, J=3.8 Hz, 1H), 2.65-2.80 (m, 2H), 3.97-4.07 (m, 1H), 7.14-7.18 (m, 2H), 7.28-7.32 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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